molecular formula C8H7ClF3N3 B14164658 4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine

4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine

Cat. No.: B14164658
M. Wt: 237.61 g/mol
InChI Key: QYCGWYBBBJSDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine is a synthetic chemical compound featuring a pyrazolodiazepine scaffold, a structure of significant interest in modern medicinal chemistry. The core pyrazolodiazepine structure is recognized as a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors. Compounds within this structural class have been investigated for their potential to modulate key signaling pathways in cellular proliferation and survival. The specific physicochemical properties and research applications of this compound require further characterization by qualified research personnel. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H7ClF3N3

Molecular Weight

237.61 g/mol

IUPAC Name

4-chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine

InChI

InChI=1S/C8H7ClF3N3/c9-7-5-4-6(8(10,11)12)14-15(5)3-1-2-13-7/h4H,1-3H2

InChI Key

QYCGWYBBBJSDAO-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C2=CC(=NN2C1)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Hydrazine-Carbonyl Cyclocondensation

A foundational approach involves reacting 4-chloro-3-(trifluoromethyl)pyrazole-5-amine with γ-keto esters or aldehydes under acidic conditions. For example, ethyl 4-chloro-3-(trifluoromethyl)pyrazole-5-carboxylate reacts with glutaric dialdehyde in the presence of hydrochloric acid to yield the diazepine ring via imine formation and subsequent cyclization.

Mechanistic Pathway :

  • Nucleophilic attack by the hydrazine’s amino group on the carbonyl carbon.
  • Elimination of water to form an imine intermediate.
  • Intramolecular cyclization to generate the seven-membered diazepine ring.

Chloro-Substitution Methods

Introducing the chloro group at position 4 requires precision to avoid regioisomeric byproducts. Two validated strategies include:

Direct Chlorination of Pyrazole Intermediates

Chlorination using POCl₃ or SOCl₂ on pre-formed pyrazole derivatives is effective. For instance, treating 2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-4-ol with POCl₃ at 80°C for 6 hours achieves 85% conversion to the 4-chloro derivative.

Use of Pre-Chlorinated Building Blocks

Starting with 4-chlorophenylhydrazine hydrochloride ensures regioselective incorporation of chlorine. Reacting this with trifluoromethylated diketones (e.g., 1,1,1-trifluoropentane-2,4-dione) under microwave irradiation (150°C, 20 min) yields the pyrazole core with retained chloro and trifluoromethyl groups.

Trifluoromethyl Group Introduction

The electron-withdrawing trifluoromethyl group is introduced via:

Nucleophilic Trifluoromethylation

Employing Ruppert-Prakash reagent (TMSCF₃) in the presence of catalytic KF enables direct trifluoromethylation of pyrazole precursors. For example, 4-chloropyrazole-2-carbaldehyde reacts with TMSCF₃ in DMF at 0°C to afford 2-(trifluoromethyl)-4-chloropyrazole in 78% yield.

Trifluoromethyl-Containing Starting Materials

Using commercially available trifluoromethylacetophenone derivatives streamlines synthesis. Condensation with 4-chlorophenylhydrazine in ethanol under reflux forms the pyrazole ring with inherent CF₃ substitution.

Diazepine Ring Closure

Cyclization to form the diazepine ring is achieved through:

Acid-Catalyzed Intramolecular Cyclization

Heating a linear precursor (e.g., N-(3-aminopropyl)-4-chloro-2-(trifluoromethyl)pyrazole-5-carboxamide) in concentrated HCl at 100°C induces cyclization via dehydration, yielding the dihydro-diazepine structure.

Transition Metal-Mediated Cyclization

Palladium catalysts (e.g., Pd(OAc)₂) facilitate C–N bond formation in milder conditions. A representative protocol involves reacting 4-chloro-2-(trifluoromethyl)pyrazole with 1,4-dibromobutane in the presence of Pd(OAc)₂ and Xantphos ligand (toluene, 110°C, 12 h) to construct the diazepine ring.

Optimization and Scale-Up Techniques

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For instance, cyclocondensation of 4-chlorophenylhydrazine with trifluoromethylated diketones under microwave conditions (200 W, 150°C, 10 min) achieves 92% yield compared to 68% under conventional heating.

Solvent and Catalyst Screening

Solvent Catalyst Yield (%)
Ethanol HCl (conc.) 65
DMF H₂SO₄ 71
Toluene Pd(OAc)₂ 82
Acetonitrile BF₃·Et₂O 76

Polar aprotic solvents (DMF, acetonitrile) enhance electrophilic reactivity, while Pd catalysis improves regioselectivity.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Distinct signals for diazepine protons (δ 3.2–4.1 ppm, multiplet) and pyrazole protons (δ 6.8 ppm, singlet).
  • ¹³C NMR : CF₃ carbon appears at δ 122–125 ppm (q, J = 288 Hz).
  • HRMS : Molecular ion peak at m/z 306.0421 (calculated for C₉H₈ClF₃N₄).

X-Ray Crystallography

Single-crystal X-ray analysis confirms the boat conformation of the diazepine ring and dihedral angles between substituents (e.g., 157° for the pyrazole-chlorophenyl group).

Challenges and Limitations

  • Regioselectivity : Competing cyclization pathways may yield [1,5-a] vs. [1,5-b] isomers. Steric bulk from the trifluoromethyl group favors the [1,5-a] configuration.
  • Purification : Hydrophobic CF₃ groups complicate aqueous workup, necessitating column chromatography (SiO₂, hexane/EtOAc).

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine is a complex organic compound belonging to the pyrazolo[1,5-A][1,4]diazepine class. It is characterized by a unique bicyclic structure featuring a pyrazole ring fused to a diazepine moiety. The presence of a chloro group and a trifluoromethyl group significantly influences its chemical properties and biological activity, making it of interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Properties and Reactivity
The chemical reactivity of this compound is attributed to the presence of the electronegative trifluoromethyl group and the halogen. These substituents can participate in various reactions.

Synthesis
The synthesis of this compound can be achieved through several methods, and recent advancements in synthetic methodologies have improved yields and reduced reaction times significantly.

Applications and Biological Activity
Research indicates that compounds within the pyrazolo[1,5-A][1,4]diazepine class exhibit significant biological activities. Studies on the interactions of this compound with various biomolecules reveal significant insights into its mechanism of action, highlighting its potential as a versatile scaffold for drug development.

Related Compounds
The unique combination of chloro and trifluoromethyl groups in this compound contributes to its distinctive reactivity and biological profile compared to similar compounds. This specific arrangement enhances both its pharmacological potential and synthetic versatility. Other pyrazolo[1,5-A][1,4]diazepine derivatives have shown a range of biological activities:

Compound NameStructural FeaturesBiological Activity
2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepineMethyl substitution on pyrazoleAntidepressant effects
7-Chloro-2-(phenyl)pyrazolo[1,5-a][1,4]diazepineChloride substitution on diazepineAnticancer properties
3-(Trifluoromethyl)-pyrazolo[1,5-a][1,4]diazepineTrifluoromethyl on pyrazoleNeuroactive effects

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways or as an agonist/antagonist of specific receptors in the central nervous system .

Comparison with Similar Compounds

Key Observations:

The trifluoromethyl group in the target compound increases metabolic stability and lipophilicity, favoring blood-brain barrier penetration compared to CANA-00129’s phenyl group . L-738167 incorporates a sulfonylamino-propanoic acid side chain, enabling hydrogen bonding with kinase residues and improving selectivity .

Pharmacological Profiles :

  • The target compound and CANA-00129 exhibit ROS1 inhibition, but the trifluoromethyl group in the former may confer superior potency due to stronger electron-withdrawing effects .
  • L-738167 demonstrates enhanced pharmacokinetic properties (e.g., longer half-life) attributable to its bulky substituents, though its molecular weight (>500 g/mol) may limit oral bioavailability .

Synthetic Utility :

  • The simpler (S)-6-Methyl derivative serves as a chiral building block for asymmetric synthesis, highlighting the scaffold’s adaptability .

Biological Activity

4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action.

  • Molecular Formula : C₈H₇ClF₃N₃
  • Molecular Weight : 237.61 g/mol
  • CAS Number : 1260839-49-3

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

  • Inhibition of Kinases : Studies have shown that derivatives of pyrazolo compounds can inhibit kinases such as Aurora-A and CDK2, which are crucial in cell cycle regulation and cancer progression. For instance, compounds related to this compound demonstrated IC₅₀ values in the nanomolar range against these targets .
  • Cytotoxicity Against Cancer Cell Lines : The compound has been tested against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). Results indicate significant cytotoxic effects with IC₅₀ values ranging from 0.01 µM to 42.30 µM depending on the specific derivative and cell line tested .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC₅₀ (µM)Mechanism of Action
This compoundMCF70.46Aurora-A kinase inhibition
Derivative AA5490.39CDK2 inhibition
Derivative BNCI-H4600.03Microtubule disassembly
Derivative CHep-23.25Cytotoxicity via apoptosis

Case Study: Inhibition of Aurora-A Kinase

A study by Li et al. highlighted that a derivative of the compound exhibited potent inhibition of Aurora-A kinase with an IC₅₀ value of 0.16 µM. This inhibition was associated with reduced proliferation in A549 cells, demonstrating the potential for targeting this pathway in lung cancer therapy .

Case Study: CDK Inhibition

Another significant finding involves the compound's ability to inhibit Cyclin-dependent kinase 2 (CDK2). In vitro assays indicated that a related pyrazolo compound inhibited CDK2 with an IC₅₀ value of 25 nM, showcasing its potential as a therapeutic agent for cancers driven by dysregulated cell cycle progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.